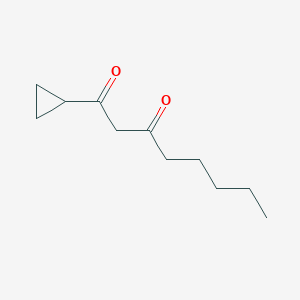

1-Cyclopropyloctane-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-cyclopropyloctane-1,3-dione |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-10(12)8-11(13)9-6-7-9/h9H,2-8H2,1H3 |

InChI Key |

ZUZHHKOTYOWIBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for the Elaboration of 1 Cyclopropyloctane 1,3 Dione

Strategies for the Construction of the 1,3-Diketone Moiety

The formation of a 1,3-diketone, also known as a β-diketone, is a cornerstone of organic synthesis, with numerous methods developed for its construction. These strategies often involve carbon-carbon bond formation through the acylation of a ketone or its synthetic equivalent.

Claisen Condensation and Analogous Acylation Reactions

The Claisen condensation is a classical and widely employed method for the synthesis of β-keto esters and, by extension, 1,3-diketones. The reaction involves the base-promoted condensation of an ester with a ketone. In the context of synthesizing 1-cyclopropyloctane-1,3-dione, a suitable starting point would be the reaction of a cyclopropyl (B3062369) methyl ketone with an ester of heptanoic acid, such as ethyl heptanoate.

The mechanism of the Claisen condensation commences with the deprotonation of the α-carbon of the ketone by a strong base, typically a sodium alkoxide like sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group yields the desired 1,3-diketone. A crucial aspect of this reaction is the use of a stoichiometric amount of base, as the resulting β-diketone is acidic and will be deprotonated by the base, driving the reaction to completion. An acidic workup is then required to protonate the enolate and afford the final product.

Variations of the Claisen condensation, often referred to as acylation reactions, can also be employed. These reactions utilize more reactive acylating agents than esters, such as acid chlorides or acid anhydrides, which can facilitate the reaction under milder conditions or with a broader range of substrates.

| Parameter | Description |

|---|---|

| Reactants | Ketone (e.g., Cyclopropyl methyl ketone) and Ester (e.g., Ethyl heptanoate) |

| Base | Strong, non-nucleophilic base (e.g., Sodium ethoxide, Sodium hydride) |

| Mechanism | Nucleophilic acyl substitution involving a ketone enolate |

| Key Intermediate | Resonance-stabilized enolate of the starting ketone |

| Driving Force | Deprotonation of the resulting acidic β-diketone |

Utilization of Enolate Chemistry in Carbon-Carbon Bond Formation

The versatility of enolate chemistry provides a powerful platform for the synthesis of 1,3-diketones. This approach involves the pre-formation of a specific ketone enolate, which is then reacted with an acylating agent. A key advantage of this method is the enhanced control over regioselectivity, particularly when using unsymmetrical ketones.

For the synthesis of this compound, cyclopropyl methyl ketone can be treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding lithium enolate. This enolate can then be acylated with a suitable heptanoyl derivative, such as heptanoyl chloride or N-methoxy-N-methylheptanamide (a Weinreb amide). The use of Weinreb amides is particularly advantageous as they are less prone to over-addition reactions.

"Soft" enolization techniques have also been developed to circumvent the use of strong bases. These methods often employ a Lewis acid, such as magnesium bromide, to promote enolate formation under milder conditions, thereby increasing the compatibility with sensitive functional groups.

Transition Metal-Catalyzed Synthetic Routes to Beta-Diketones

In recent years, transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, including 1,3-diketones. These methods often offer high efficiency, selectivity, and functional group tolerance.

Rhodium-catalyzed reactions have been developed for the synthesis of β-diketones from α,β-unsaturated ketones (enones). This process involves the reductive α-acylation of the enone in the presence of an acid chloride and a reducing agent. For instance, a rhodium catalyst can facilitate the conjugate reduction of an enone to a rhodium enolate, which then undergoes acylation.

Palladium-catalyzed reactions also provide viable routes to 1,3-diketones. One such method involves the palladium(0)-catalyzed reaction of α,β-epoxy ketones. This reaction proceeds through an isomerization mechanism to yield the corresponding β-diketone under neutral and aprotic conditions. Palladium catalysis has also been utilized in the α-arylation and α-vinylation of β-diketone precursors, showcasing the versatility of this approach in elaborating these structures.

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Claisen Condensation | Base-mediated reaction of a ketone and an ester. | Well-established, readily available starting materials. | Requires stoichiometric base, potential for side reactions. |

| Enolate Acylation | Pre-formation of an enolate followed by acylation. | High regioselectivity, can use a variety of acylating agents. | Requires strong bases and anhydrous conditions. |

| Transition Metal Catalysis | Catalyzed by metals like Rhodium or Palladium. | High efficiency, mild reaction conditions, good functional group tolerance. | Catalyst cost and sensitivity can be a factor. |

Stereoselective Approaches in Diketone Synthesis

The synthesis of chiral 1,3-diketones is an area of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Stereoselective methods aim to control the formation of new stereocenters during the synthesis of the β-diketone framework.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a ketone can be converted into a chiral imide, which then undergoes diastereoselective acylation. Subsequent removal of the chiral auxiliary affords the enantioenriched 1,3-diketone. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric acylation of enolates.

Another approach is the use of chiral catalysts in conjunction with the synthetic methods described earlier. For instance, asymmetric acylation of enolates can be achieved using a chiral Lewis acid or a chiral base to control the facial selectivity of the acylation step. Similarly, transition metal catalysts bearing chiral ligands can be employed to effect enantioselective transformations.

Methodologies for Incorporating the Cyclopropyl Group

The cyclopropyl group is a key structural feature of this compound. This strained three-membered ring can be introduced at various stages of the synthesis, either by starting with a cyclopropyl-containing building block or by forming the ring on a precursor molecule.

Cyclopropanation Reactions of Olefinic Precursors

Cyclopropanation of an alkene is a direct and efficient method for the formation of a cyclopropane (B1198618) ring. If the synthesis of this compound were to proceed via the formation of the cyclopropyl group on a pre-existing carbon skeleton, an olefinic precursor would be required.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation. It involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. This is a concerted process where the carbenoid adds to the double bond in a single step.

Transition metal-catalyzed cyclopropanation offers a powerful alternative to the Simmons-Smith reaction. Catalysts based on rhodium, copper, and palladium are commonly used to decompose diazo compounds, such as ethyl diazoacetate, to generate a metal carbene intermediate. This highly reactive species then transfers the carbene fragment to an alkene to form the cyclopropane. The choice of catalyst and ligand can influence the efficiency and stereoselectivity of the reaction, with many enantioselective variants having been developed.

| Reaction | Reagents | Key Intermediate | Stereochemistry |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) | Iodomethylzinc iodide (carbenoid) | Stereospecific (syn-addition) |

| Transition Metal-Catalyzed Cyclopropanation | Diazo compound / Metal catalyst (e.g., Rh, Cu, Pd) | Metal carbene | Stereospecific; enantioselectivity can be controlled with chiral ligands |

Hydrogen-Borrowing Catalysis for Alpha-Cyclopropyl Ketone Formation

A promising and sustainable strategy for the formation of α-cyclopropyl ketones is through hydrogen-borrowing (HB) catalysis. acs.orgnih.gov This methodology allows for the α-cyclopropanation of ketones, a key structural feature of this compound. The process is mediated by a transition metal catalyst that temporarily removes hydrogen from an alcohol, generating an aldehyde or ketone in situ, along with a metal-hydride species. digitellinc.com This reactive carbonyl compound can then participate in an aldol (B89426) condensation with a ketone to yield an enone, which is subsequently reduced by the metal-hydride. digitellinc.com

This powerful technique facilitates the formation of carbon-carbon bonds while generating water as the sole byproduct, aligning with the principles of green chemistry. digitellinc.com The versatility of this method allows for the leaving group to be installed on either the ketone or the alcohol component, offering two complementary pathways to access α-cyclopropyl ketones. acs.orgnih.gov Research has demonstrated the successful alkylation of hindered ketones with alcohols using this approach, leading to the formation of α-branched products. digitellinc.comrawdatalibrary.net

For the synthesis of a precursor to this compound, one could envision the reaction of a suitable ketone with an alcohol bearing a leaving group, which after the initial alkylation, undergoes an intramolecular displacement to form the cyclopropane ring. acs.orgnih.gov The cyclopropyl group is a valuable motif in medicinal chemistry, often incorporated into drug candidates to enhance properties such as potency and metabolic stability. nih.govfigshare.com

A significant advantage of this method is the potential for the subsequent conversion of the resulting α-cyclopropyl ketones into other useful synthetic building blocks, such as α-cyclopropyl carboxylic acids, through a simple two-step sequence. acs.orgnih.gov

Ring-Opening Reactions of Strained Cyclopropanes as a Synthetic Strategy (if applicable to precursor synthesis)

While not directly forming the cyclopropyl group of the target molecule, ring-opening reactions of strained cyclopropanes can be a valuable tool in the synthesis of precursors for this compound. Donor-acceptor cyclopropanes, for instance, can undergo ring-opening reactions with various nucleophiles. rsc.org This reactivity can be harnessed to introduce functionality and build the carbon skeleton of the octanedione chain.

For example, the ring-opening of cyclopropyl ketones, acids, and nitriles can be achieved using combinations of electrophiles and nucleophiles, such as chlorotrimethylsilane (B32843) with alkali metal halides, to yield γ-halo ketones. Additionally, the oxidative radical ring-opening of cyclopropanols can lead to the formation of functionalized ketones. beilstein-journals.orgnih.gov These methods provide pathways to transform readily available cyclopropane-containing starting materials into more complex structures that can then be further elaborated to the target 1,3-dione.

The enantioselective ring-opening of cyclopropanes has also been a subject of significant research, offering routes to chiral building blocks. snnu.edu.cn While perhaps less direct for the synthesis of this compound itself, these methodologies are crucial for creating a diverse range of substituted precursors.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. wikipedia.org In the context of this compound, a divergent approach might start with a core molecule that is then functionalized in various ways to produce a range of dione (B5365651) analogues. wikipedia.org This strategy is particularly useful for exploring structure-activity relationships in drug discovery or for creating a diverse set of molecules for screening purposes. wikipedia.org For example, a central molecular core could have building blocks added in successive generations to create a variety of new compounds. wikipedia.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, several green approaches can be considered.

As previously mentioned, hydrogen-borrowing catalysis is an inherently green method as it utilizes renewable feedstock alcohols and produces water as the only byproduct, avoiding the use of toxic reagents and cryogenic temperatures. digitellinc.com

Other green strategies applicable to the synthesis of 1,3-diones include the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free reaction conditions. frontiersin.org Microwave-assisted synthesis and the use of ultrasound are other techniques that can accelerate reaction rates and reduce energy consumption. mdpi.com The design of synthetic routes with high atom economy, minimizing the generation of waste, is a central tenet of green chemistry.

Chemical Reactivity and Transformation Studies of 1 Cyclopropyloctane 1,3 Dione

Keto-Enol Tautomerism and Equilibrium Dynamics

The 1,3-dicarbonyl moiety is the defining feature of 1-Cyclopropyloctane-1,3-dione, and it is responsible for the compound's existence as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium between these forms is dynamic and is significantly influenced by several factors, including the solvent, the nature of substituents, and hydrogen bonding interactions. masterorganicchemistry.com

Solvent-Dependent Effects on Tautomeric Preferences

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. mdpi.com Generally, nonpolar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the diketo form. researchgate.net This is because the enol form can be stabilized by a strong intramolecular hydrogen bond, forming a stable six-membered ring-like structure. In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent molecules, which can also better solvate the more polar diketo tautomer. researchgate.net

The equilibrium constant (Keq = [enol]/[keto]) for 1,3-dicarbonyl compounds varies significantly with the solvent. researchgate.net For instance, studies on acetylacetone (B45752), a simple β-diketone, provide a clear illustration of this solvent effect.

Table 1: Illustrative Solvent Effects on the Keto-Enol Equilibrium of Acetylacetone

| Solvent | Dielectric Constant (ε) | % Enol Form |

| Gas Phase | 1.0 | 92 |

| n-Hexane | 1.9 | 97 |

| Chloroform | 4.8 | 82 |

| Acetone | 20.7 | 76 |

| Water | 78.4 | 15 |

This table presents data for acetylacetone as a representative example to illustrate the general trend of solvent effects on 1,3-diones. Specific values for this compound would require experimental determination.

Substituent Influence on Tautomeric Ratios

The nature of the substituents attached to the 1,3-dicarbonyl core exerts a significant electronic and steric influence on the tautomeric ratio. rsc.orgresearchgate.net For this compound, the key substituents are the cyclopropyl (B3062369) group and the pentyl group (derived from the octane (B31449) chain).

Electronic Effects: Electron-withdrawing groups tend to increase the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls), which can favor the enol form. Conversely, electron-donating groups can have the opposite effect. nih.gov In the case of this compound, the cyclopropyl group has some unsaturated character and can influence the electronic properties of the adjacent carbonyl, while the pentyl group is a simple alkyl (electron-donating) group.

Steric Effects: The size of the substituents can also affect the stability of the enol form. mdpi.com Bulky substituents can destabilize the planar, hydrogen-bonded enol tautomer, thus favoring the diketo form. researchgate.net The relative steric bulk of the cyclopropyl versus the pentyl group would influence which of the two possible enol forms is more stable. The enol form with the double bond adjacent to the less sterically hindered carbonyl group is generally favored. libretexts.org

Intermolecular and Intramolecular Hydrogen Bonding in Tautomeric Forms

Hydrogen bonding is a primary factor stabilizing the enol tautomer of 1,3-diones. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: The enol form of this compound can form a strong intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the remaining carbonyl group. This creates a stable, quasi-aromatic six-membered ring, a feature known as resonance-assisted hydrogen bonding (RAHB). rsc.org This internal hydrogen bond is a major reason why many β-diketones have a high percentage of the enol form, especially in the gas phase or in nonpolar solvents. mdpi.comlibretexts.org

Intermolecular Hydrogen Bonding: In the diketo form, the carbonyl oxygens can act as hydrogen bond acceptors. In protic solvents like water or alcohols, these carbonyls will form intermolecular hydrogen bonds with the solvent molecules. researchgate.net Similarly, the enolic hydroxyl group can also participate in intermolecular hydrogen bonding. As mentioned previously, this competition between intra- and intermolecular hydrogen bonding is a key determinant of the tautomeric equilibrium in different solvents. researchgate.net In the solid state, 1,3-diones often exhibit extensive intermolecular hydrogen bonding networks, which can favor either the keto or enol form depending on the specific packing arrangement. tandfonline.comscispace.com

Reactions Involving the 1,3-Diketone System

The 1,3-diketone functionality in this compound is a versatile platform for a variety of chemical transformations, primarily involving nucleophilic additions to the carbonyl groups and electrophilic substitutions at the central carbon atom.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel-type)

The carbonyl groups of the diketone are susceptible to nucleophilic attack. A particularly important reaction for 1,3-diones is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound (in this case, the 1,3-dione itself can act as one, but more commonly it reacts with an aldehyde or ketone) in the presence of a basic catalyst. sigmaaldrich.com

In a typical Knoevenagel reaction involving a 1,3-dione, the dione (B5365651) reacts with an aldehyde (e.g., benzaldehyde) or a ketone. The active methylene group of the dione is deprotonated by a weak base (like piperidine (B6355638) or an amine salt) to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde/ketone. wikipedia.orgsigmaaldrich.com The initial adduct then undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is often facilitated by removing the water formed, for example, by azeotropic distillation. thermofisher.com

Table 2: Common Catalysts and Conditions for Knoevenagel Condensation of 1,3-Diones

| Catalyst | Solvent | Conditions | Reference |

| Piperidine | Ethanol | Room Temperature to Reflux | nih.gov |

| Diethylamine | Ethanol | - | thermofisher.com |

| Montmorillonite KSF Clay | - | Solvent-free or Toluene | encyclopedia.pub |

| DBU | - | Solvent-free | sigmaaldrich.com |

| No Catalyst | Water | Ambient Temperature | rsc.org |

This table provides general conditions applicable to Knoevenagel condensations involving 1,3-diones.

Electrophilic Substitution at the Active Methylene Position

The methylene group flanked by the two carbonyls in this compound is known as an "active methylene" group. organic-chemistry.org The electron-withdrawing nature of the two carbonyls makes the protons on this central carbon atom (the α-protons) significantly acidic and easily removed by a base. The resulting enolate anion is a soft nucleophile, stabilized by delocalization of the negative charge onto both oxygen atoms.

This enolate readily reacts with a wide range of electrophiles, leading to substitution at the central carbon. Common electrophilic substitution reactions for 1,3-diones include:

Alkylation: Reaction with alkyl halides in the presence of a base (e.g., sodium ethoxide) to introduce alkyl groups. organic-chemistry.org

Acylation: Reaction with acid chlorides or anhydrides to introduce an acyl group, forming a β-triketone. organic-chemistry.org

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce halogen atoms at the active methylene position. encyclopedia.pub

Nitration: Direct nitration of the active methylene group can be achieved using reagents like nitric acid. nih.govencyclopedia.pub

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from relatively simple 1,3-dicarbonyl precursors.

Michael Addition Reactions

The 1,3-dicarbonyl motif makes this compound an excellent nucleophile (a Michael donor) in Michael addition reactions. wikipedia.org The protons on the methylene carbon (C2) positioned between the two carbonyl groups are significantly acidic, allowing for easy deprotonation by a base to form a resonance-stabilized enolate. This enolate can then undergo a conjugate (or 1,4-) addition to a variety of α,β-unsaturated compounds, known as Michael acceptors. masterorganicchemistry.com

The general mechanism involves three key steps:

Enolate Formation: A base removes an acidic α-hydrogen from the C2 position of this compound to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

Protonation: The resulting intermediate is protonated to yield the final Michael adduct. masterorganicchemistry.com

This reaction is a thermodynamically controlled and widely used method for forming C-C bonds under mild conditions. wikipedia.org The reactivity of 1,3-diones in this context is well-established, with various cyclic diketones being used in scalable, enantioselective Michael reactions catalyzed by chiral complexes. nih.gov Given this precedent, this compound is expected to react with a range of typical Michael acceptors.

| Michael Acceptor Class | Example | Expected Product Type |

|---|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 1,5-Diketone derivative |

| α,β-Unsaturated Esters | Ethyl acrylate | Keto-ester derivative |

| α,β-Unsaturated Nitriles | Acrylonitrile | Keto-nitrile derivative |

| Nitroalkenes | β-Nitrostyrene | Nitro-diketone derivative |

Cyclization Reactions and Heterocycle Formation

Owing to their high reactivity, 1,3-dicarbonyl compounds are fundamental building blocks in the synthesis of heterocyclic compounds. researchgate.net this compound can serve as a precursor to a variety of heterocycles through condensation reactions with binucleophilic reagents.

Common transformations include:

Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives typically leads to the formation of pyrazole (B372694) rings.

Isoxazoles: Condensation with hydroxylamine (B1172632) (NH₂OH) yields isoxazole (B147169) derivatives.

Pyrimidines: Reaction with urea, thiourea, or amidines can be used to construct the pyrimidine (B1678525) core.

Benzofurans: In some cases, intramolecular cyclization following a Michael addition can lead to fused heterocyclic systems like dihydrobenzofurans. researchgate.net

Furthermore, the cyclopropyl ketone portion of the molecule can participate in unique cyclization pathways. Under thermal or acidic conditions, cyclopropyl ketones can undergo rearrangement to form five-membered heterocycles like dihydrofurans, a transformation known as the Cloke–Wilson rearrangement. rsc.org This reaction proceeds via ring-opening of the cyclopropane (B1198618) followed by intramolecular cyclization of the resulting intermediate. rsc.org The use of α-diazo 1,3-diketones has also been reported in visible-light-mediated reactions with β-keto thioamides to produce thiazoline (B8809763) derivatives, showcasing the versatility of the diketone scaffold in modern synthetic methods. snnu.edu.cn

Acidity of the Diketone Protons and Anion Chemistry

The protons on the C2 carbon, situated between the two carbonyl groups of this compound, are its most acidic protons. Their enhanced acidity is due to two main factors:

Inductive Effect: The two adjacent electron-withdrawing carbonyl groups pull electron density away from the C2 carbon, weakening the C-H bonds.

Resonance Stabilization: Upon deprotonation, the resulting negative charge is delocalized over both oxygen atoms and the C2 carbon, forming a highly stable enolate anion. This delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent compound.

The pKa value of the methylene protons in 1,3-diketones is typically in the range of 9-13, making them significantly more acidic than simple ketones. For instance, the pKa of cyclohexane-1,3-dione is approximately 5.3, while that of acetylacetone (a simple acyclic 1,3-dione) is about 9.

| Compound | Structure | Approximate pKa |

|---|---|---|

| Cyclohexane-1,3-dione | Cyclic 1,3-diketone | 5.3 |

| Acetylacetone | Acyclic 1,3-diketone | 9.0 |

| Dimedone | Substituted cyclic 1,3-diketone | 5.2 |

| Acetone | Simple ketone | 19.2 |

Note: The pKa for this compound is not widely reported but is expected to be in a similar range to other 1,3-diketones.

The enolate anion generated from this compound is a soft nucleophile, which preferentially attacks the soft electrophilic β-carbon of Michael acceptors (conjugate addition) rather than the hard electrophilic carbon of the carbonyl group (1,2-addition). youtube.com This anion is a key intermediate in the C-C bond-forming reactions discussed previously, and its stability and reactivity can be modulated by the choice of solvent and counter-ion. Tandem reactions involving the asymmetric conjugate addition and subsequent trapping of the resulting enolate intermediate are powerful strategies for constructing complex molecules with multiple stereocenters. beilstein-journals.org

Reactivity Associated with the Cyclopropyl Moiety

The cyclopropyl group attached to the carbonyl function imparts unique reactivity to the molecule. The significant ring strain of the three-membered ring gives the C-C bonds a high degree of p-character, allowing them to behave electronically like a C=C double bond. This enables the cyclopropyl group to conjugate with the adjacent carbonyl, creating an activated system prone to specific types of reactions not observed in simple alkyl ketones.

Ring-Opening Reactions Triggered by Electrophiles or Nucleophiles

The combination of ring strain and activation by the adjacent carbonyl group makes the cyclopropane ring in this compound susceptible to ring-opening reactions. Such cyclopropyl ketones are often referred to as donor-acceptor (D-A) cyclopropanes, where the cyclopropane acts as the donor and the carbonyl as the acceptor.

These reactions can be initiated by various reagents:

Lewis Acid Catalysis: In the presence of a Lewis acid like scandium(III) triflate, the carbonyl group is activated, facilitating the nucleophilic attack on the cyclopropane ring. A range of nucleophiles, including thiols, alcohols, and carboxylic acids, can be used to open the ring, providing a direct route to functionalized acyclic compounds. nih.gov Chiral Lewis acid complexes can achieve this transformation with high enantioselectivity. nih.govrsc.org

Transition Metal Catalysis: Palladium catalysts have been shown to efficiently promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org

Nucleophilic Ring-Opening: Organometallic reagents, such as trimethylaluminum (B3029685) catalyzed by nickel acetylacetonate, can also induce regioselective ring-opening. oup.com Phosphine-mediated cascade ring-opening and recyclization reactions have also been developed, proceeding under acid-free conditions. acs.org

| Catalyst/Reagent | Nucleophile/Conditions | Product Type | Reference |

|---|---|---|---|

| Chiral N,N′-dioxide–Sc(III) complex | Thiols, Alcohols, Carboxylic Acids | Chiral sulfides, ethers, esters | nih.gov |

| Pd(OAc)₂/PCy₃ | Heat | (E)-α,β-Unsaturated ketones | rsc.org |

| Ni(acac)₂ | Trimethylaluminum | Ring-opened alkylated ketone | oup.com |

| Phosphines (e.g., PPh₃) | Heat | Recyclized products (e.g., hydrofluorenones) | acs.org |

Rearrangement Reactions Involving the Cyclopropyl Ring

The strained nature of the cyclopropyl ketone system makes it a substrate for various rearrangement reactions, often catalyzed by acid. Protonation of the carbonyl oxygen can generate a hydroxy(cyclopropyl)carbinyl cation intermediate. cdnsciencepub.comcdnsciencepub.com This intermediate can undergo several transformations, including ring expansion or rearrangement to other cyclic or acyclic structures.

A prominent example is the Cloke–Wilson rearrangement , where cyclopropyl ketones are converted into five-membered dihydrofuran heterocycles under thermal or acidic conditions. rsc.org The reaction proceeds through a ring-opening/closing cascade. rsc.org Studies have also shown that protonated cyclopropyl ketones can rearrange to form 1-oxacyclopent-1-enyl cations in strong acid. acs.org

The exceptional stability of the cyclopropylmethyl carbocation plays a key role in these transformations. quora.com Any reaction pathway that can generate a positive charge on the carbon adjacent to the cyclopropyl ring is facilitated by the ability of the strained C-C bonds to stabilize the charge through conjugation. quora.com This can lead to complex skeletal reorganizations. For instance, iodine-mediated cyclization of 1,5-diketones can produce diaroyl cyclopropanes, which upon reduction and acid treatment, undergo ring-opening and fragmentation to yield 1,3-dienes. rsc.org

Stability of the Cyclopropyl Group under Varying Reaction Conditions

Despite its susceptibility to ring-opening and rearrangement under specific, often harsh, conditions (e.g., strong acids, specific metal catalysts), the cyclopropyl group is remarkably stable under many other synthetic conditions. Its stability is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals. cymitquimica.com

The cyclopropyl ring in this compound would be expected to remain intact during many of the reactions involving the 1,3-dione moiety, such as base-catalyzed Michael additions or Knoevenagel condensations, which are typically performed under neutral or mildly basic conditions.

Advanced Spectroscopic Elucidation of 1 Cyclopropyloctane 1,3 Dione Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

NMR spectroscopy is the most powerful tool for the detailed structural analysis of 1-Cyclopropyloctane-1,3-dione in solution. It allows for the unambiguous assignment of protons and carbons and provides critical insight into the prevailing tautomeric form. β-Diketones typically exist as a mixture of the diketo and a chelated cis-enol tautomer, with the equilibrium being solvent and temperature-dependent. docbrown.info For this compound, the enol form is stabilized by an intramolecular hydrogen bond, making it the predominant form in less polar solvents like chloroform.

¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide the foundational data for structural elucidation. In the predominant enol form, the spectrum is characterized by a highly deshielded enolic proton signal and distinct signals for the cyclopropyl (B3062369) and octanoyl moieties.

¹H NMR: The most diagnostic signal is the enolic proton, which typically appears as a broad singlet in the range of δ 15.5-16.5 ppm due to the strong intramolecular hydrogen bond. A sharp singlet around δ 5.5-6.0 ppm is characteristic of the vinylic proton of the enol form. The protons of the pentyl chain and the cyclopropyl group appear in the aliphatic region. The methylene (B1212753) group adjacent to the carbonyl (C4) is expected to be a triplet around δ 2.4 ppm, while the cyclopropyl methine proton appears as a multiplet further upfield.

¹³C NMR: The spectrum of the enol tautomer shows two distinct carbonyl-type signals: one for the ketone carbon (C3) around δ 195-200 ppm and another for the enolized carbon (C1) bonded to the hydroxyl group, which is shifted upfield to approximately δ 180-185 ppm. The vinylic carbon (C2) is expected around δ 95-100 ppm. The carbons of the cyclopropyl ring are highly shielded, appearing at δ 10-20 ppm, which is a characteristic feature of such strained rings. researchgate.net

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the major enol tautomer of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Enol-OH | 16.1 | br s | - |

| H-2 | 5.70 | s | - |

| H-4 | 2.43 | t | 7.5 |

| H-5 | 1.65 | m | 7.5, 7.4 |

| H-6 | 1.35 | m | 7.4, 7.3 |

| H-7 | 1.35 | m | 7.3, 7.4 |

| H-8 | 0.92 | t | 7.4 |

| H-9 (methine) | 1.80 | m | 8.0, 4.5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-1 | 183.0 |

| C-2 | 96.5 |

| C-3 | 198.0 |

| C-4 | 39.0 |

| C-5 | 27.5 |

| C-6 | 22.4 |

| C-7 | 31.5 |

| C-8 | 14.0 |

| C-9 (methine) | 18.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. mdpi.comkoyauniversity.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY spectra would show correlations between the adjacent protons in the pentyl chain (H-4/H-5, H-5/H-6, etc.) and within the cyclopropyl ring. A key correlation would be observed between the cyclopropyl methine proton (H-9) and the methylene protons (H-10/H-11).

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). researchgate.netkoyauniversity.org It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the vinylic H-2 to the C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting the different fragments of the molecule. researchgate.netkoyauniversity.org Key correlations would include the coupling from the vinylic proton H-2 to the carbonyl carbons C-1 and C-3, and from the cyclopropyl methine proton H-9 to the carbonyl carbon C-1, confirming the placement of the cyclopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could help to confirm the cis-enol conformation by showing a spatial correlation between the enolic -OH proton and the vinylic H-2 proton.

Variable Temperature NMR Studies of Tautomeric Exchange

Variable temperature (VT) NMR studies can provide thermodynamic data on the keto-enol equilibrium. docbrown.info By acquiring ¹H NMR spectra at different temperatures, the relative integrals of the signals corresponding to the keto and enol forms can be used to calculate the equilibrium constant (Keq) at each temperature. docbrown.info A plot of ln(Keq) versus 1/T (a van 't Hoff plot) would allow for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization. For most β-diones, the enol form is enthalpically favored due to conjugation and intramolecular hydrogen bonding, while the keto form is entropically favored. docbrown.info Increasing the temperature typically shifts the equilibrium toward the keto form.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

IR Spectroscopy: The IR spectrum of the predominant enol form is expected to show a strong, broad absorption band between 2500-3200 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch. A strong band around 1600-1640 cm⁻¹ is characteristic of the conjugated C=C bond of the enol. The C=O stretching vibration of the ketone group would appear as a sharp, intense band around 1680-1700 cm⁻¹. The C-H stretching vibrations of the aliphatic chain and the cyclopropyl ring would be observed around 2850-3050 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C stretch of the enol form is expected to be strong and sharp. The C=O stretch will also be visible. Raman is particularly sensitive to the vibrations of the carbon skeleton, making it useful for analyzing the conformation of the pentyl chain.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H (Enol) | Stretching | 2500-3200 | Strong, Broad | Weak |

| C-H (Aliphatic/Cyclopropyl) | Stretching | 2850-3050 | Medium | Medium |

| C=O (Ketone) | Stretching | 1680-1700 | Strong | Medium |

| C=C (Enol) | Stretching | 1600-1640 | Strong | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₁H₁₈O₂) is 182 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass, for example, a calculated [M+H]⁺ ion at m/z 183.1385 for C₁₁H₁₉O₂⁺.

The fragmentation of 1,3-diones can be complex due to the presence of two tautomers in the gas phase. However, common fragmentation pathways for the molecular ion [M]⁺ include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a primary fragmentation route for ketones. This could lead to the loss of the pentyl radical (•C₅H₁₁) to give an ion at m/z 111, or loss of the cyclopropyl radical (•C₃H₅) to give an ion at m/z 141.

McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a γ-hydrogen. The molecular ion can undergo a McLafferty rearrangement involving the transfer of a hydrogen from C6 to the carbonyl oxygen at C3, followed by cleavage of the C4-C5 bond, resulting in the loss of butene (C₄H₈) and yielding a prominent fragment ion.

Loss of Small Molecules: The loss of stable small molecules like water (H₂O, m/z 18) or carbon monoxide (CO, m/z 28) from the molecular ion is also possible.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The keto and enol forms of this compound have distinct electronic structures and therefore different absorption spectra.

UV-Vis Absorption: The diketo form is expected to show a weak absorption band at longer wavelengths (λmax ≈ 270-290 nm) corresponding to the forbidden n→π* transition of the isolated carbonyl groups. The enol form, with its conjugated π-system, will exhibit a much stronger π→π* transition at a similar or slightly longer wavelength (λmax ≈ 280-320 nm). The high intensity of this band often obscures the weaker n→π* transition. The exact position of the maximum absorption can be influenced by solvent polarity.

Fluorescence Spectroscopy: While many simple ketones and diones are not strongly fluorescent, some β-dicarbonyl compounds exhibit fluorescence, often from the enol tautomer, which can be sensitive to the environment (e.g., pH, solvent). Excitation at the λmax of the π→π* transition would be expected to produce a broad emission spectrum at a longer wavelength (a large Stokes shift), which is characteristic of molecules that undergo significant structural relaxation or proton transfer in the excited state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound can be grown, this method would provide unambiguous information about its solid-state conformation.

Expected Insights from X-ray Crystallography:

Tautomeric Form: The analysis would definitively identify whether the molecule exists in the diketo or an enol form in the solid state. For many β-diketones, the enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered pseudo-ring.

Bond Lengths and Angles: Precise measurements of bond lengths and angles would reveal structural details such as the planarity of the enol ring, the conformation of the octyl chain, and any distortions in the cyclopropyl ring.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonding (if applicable), van der Waals forces, and dipole-dipole interactions. This information is crucial for understanding the material's bulk properties.

Illustrative Data Table (Hypothetical):

The following table presents hypothetical crystallographic data for the enol form of this compound, based on typical values for similar structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral derivatives are studied)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the octyl chain or the cyclopropyl ring, a pair of enantiomers would result. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would then be indispensable for their characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and negative peaks (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these peaks can be related to the absolute configuration of the stereocenters.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is also characteristic of a specific enantiomer and can be used to determine its identity and optical purity.

Hypothetical Application:

Consider a derivative, (R)-1-cyclopropyl-4-methyloctane-1,3-dione. Its CD spectrum would be expected to show Cotton effects associated with the n → π* and π → π* transitions of the enone chromophore. The sign of these effects could be predicted using theoretical models and compared with experimental data to confirm the (R) configuration.

Theoretical and Computational Investigations of 1 Cyclopropyloctane 1,3 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-cyclopropyloctane-1,3-dione, these calculations would reveal how electrons are distributed and how the molecule is likely to react.

The Frontier Molecular Orbital Theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.govwuxiapptec.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov

For this compound, the HOMO is expected to be located primarily on the enolate portion of the molecule, which is the more electron-rich region. The LUMO, conversely, would be centered on the dicarbonyl system. In reactions, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The reactivity of β-dicarbonyl compounds is well-documented, and they readily undergo reactions such as alkylation and condensation due to the accessibility of their frontier orbitals. pearson.com The HOMO-LUMO gap for similar β-diones can be computationally estimated, providing insight into the reactivity of this compound. pearson.comacs.orgpearson.com

Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| This compound | -6.5 | -1.5 | 5.0 |

| Acetylacetone (B45752) | -6.8 | -1.2 | 5.6 |

| Cyclopropyl (B3062369) methyl ketone | -7.0 | -1.0 | 6.0 |

Note: These values are illustrative and based on typical data for similar compounds calculated using Density Functional Theory (DFT) methods.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgyoutube.com These maps use a color scale to indicate regions of varying electron density. Red areas signify electron-rich regions (negative electrostatic potential), which are prone to electrophilic attack, while blue areas indicate electron-poor regions (positive electrostatic potential), which are susceptible to nucleophilic attack. youtube.comresearchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would show a high concentration of negative charge (red) around the oxygen atoms of the dicarbonyl group, reflecting their high electronegativity. researchgate.netresearchgate.net The acidic proton on the central carbon (the α-carbon) would be associated with a region of positive potential (blue), highlighting its susceptibility to deprotonation. The cyclopropyl and octyl groups would largely appear as neutral (green), with slight variations depending on their conformation. MEP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and reactivity patterns. libretexts.orgjomardpublishing.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. american-ajiras.com Quantum chemical methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.comliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. american-ajiras.com

For this compound, the predicted ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons in the range of 190-210 ppm. The carbons of the cyclopropyl ring would appear at unusually high field (low ppm values) due to the ring strain. The carbons of the octyl chain would have shifts consistent with a typical saturated hydrocarbon. The predicted ¹H NMR spectrum would show a signal for the acidic proton of the enol form at a downfield position, often above 10 ppm, due to strong intramolecular hydrogen bonding. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) adjacent to cyclopropyl | ~195 |

| Carbonyl (C=O) adjacent to octyl | ~205 |

| Central (α) Carbon | ~95 (enol form) / ~55 (keto form) |

| Cyclopropyl CH | ~15 |

| Cyclopropyl CH₂ | ~10 |

Note: These are representative values. Actual shifts can vary based on the specific computational method and solvent effects.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. diva-portal.orgcheminfo.org Computational methods can predict the IR spectrum with good accuracy, although calculated frequencies are often scaled to better match experimental data. mdpi.comresearchgate.net

In the predicted IR spectrum of this compound, the most prominent peaks would correspond to the C=O stretching vibrations of the dicarbonyl group, typically appearing in the region of 1650-1750 cm⁻¹. In the enol form, which is expected to be the dominant tautomer, a broad O-H stretching band would be observed around 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond. The C-H stretching vibrations of the cyclopropyl and octyl groups would appear around 2850-3000 cm⁻¹.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be used to model chemical reactions, identifying the transition states and calculating the energy barriers, which provides insight into the reaction kinetics. csmres.co.uk

β-Dicarbonyl compounds like this compound exist in a dynamic equilibrium between their keto and enol forms, a phenomenon known as tautomerism. acs.orgresearchgate.net The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. stackexchange.com

Computational studies can map the potential energy surface for the keto-enol tautomerization, identifying the transition state for the proton transfer. acs.orgkaust.edu.sa For uncatalyzed tautomerization in the gas phase, the energy barrier is typically high. researchgate.net However, the presence of a solvent, particularly a protic one like water or an alcohol, can significantly lower this barrier by facilitating the proton transfer through a shuttle mechanism. nih.govacs.org

For this compound, the tautomerization would involve the transfer of a proton from the central carbon to one of the carbonyl oxygens. The calculated energy barrier for this process would provide a measure of how quickly the two tautomers interconvert. researchgate.netresearchgate.netorientjchem.org Studies on similar systems suggest that the barrier for the uncatalyzed reaction is high, but it is substantially reduced in the presence of a single water molecule. researchgate.net

Table 3: Illustrative Energy Barriers for Keto-Enol Tautomerization

| System | Predicted Energy Barrier (kcal/mol) |

| Uncatalyzed (gas phase) | ~40-60 |

| Water-assisted (one molecule) | ~15-30 |

Note: These values are typical for β-diones and illustrate the catalytic effect of water.

Elucidation of Reaction Pathways for Ring-Opening and Cyclization

Theoretical and computational chemistry offers powerful tools to investigate the complex reaction mechanisms that are often challenging to observe experimentally. For dicarbonyl compounds like this compound, computational methods can elucidate the intricate pathways of reactions such as ring-opening and cyclization. These investigations are crucial for understanding the molecule's stability, reactivity, and potential for synthetic transformations.

While specific studies on the ring-opening and cyclization pathways of this compound are not prominent in publicly available literature, the methodologies applied to similar systems provide a clear framework for how such an investigation would proceed. The cyclopropyl group, in particular, presents a point of interest due to its inherent ring strain, making it a potential site for ring-opening reactions under certain conditions (e.g., thermal, photochemical, or catalytic).

Computational approaches, particularly Density Functional Theory (DFT), are adept at mapping potential energy surfaces for chemical reactions. mdpi.com By locating transition states—the highest energy points along a reaction coordinate—and reaction intermediates, chemists can determine the most energetically favorable pathways. For instance, a theoretical study on the cyclocondensation reaction of 1,3-dicarbonyl compounds to form furan-2,3-dione systems highlights the use of such methods to understand cyclization processes. mdpi.com These calculations can predict activation energies, which are essential for understanding reaction rates and selectivity. A theoretical investigation might compare the energy barriers for the opening of the cyclopropyl ring versus other potential reactions within the molecule, such as enolization or further cyclization.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their structural fluctuations, conformational changes, and interactions on a femtosecond timescale. researchgate.net For this compound, MD simulations would be invaluable for understanding its dynamic properties in various environments, such as in different solvents or at different temperatures.

A key area of investigation for β-diketones is the dynamics of intramolecular hydrogen bonding and proton transfer in their enol forms. researchgate.netnih.gov Ultrafast spectroscopic techniques, complemented by MD simulations, have been used to study these dynamics in a range of β-diketones. researchgate.netnih.gov These studies reveal that the transfer of a hydrogen atom between the two oxygen atoms is often coupled with other intramolecular structural rearrangements. researchgate.net MD simulations can model these events, providing a detailed picture of the potential energy surface and the timescales of such transfers.

For this compound, MD simulations could explore:

Conformational Dynamics: How the octyl chain and cyclopropyl group move and interact, and which conformations are most stable.

Solvent Effects: How solvent molecules arrange around the dione (B5365651) and influence its structure and dynamics.

Vibrational Dynamics: The simulation of vibrational spectra, which can be compared with experimental data to validate the computational model.

A study combining high-level quantum chemical methods with ab initio molecular dynamics has been successfully used to investigate the structure and organization of metal complexes with β-diketones, demonstrating the power of this approach to link molecular structure to macroscopic properties. nih.gov

Density Functional Theory (DFT) and Ab Initio Methods in Property Prediction

Density Functional Theory (DFT) and other ab initio quantum chemistry methods are cornerstones of modern computational chemistry, used to predict a wide array of molecular properties from first principles, without reliance on experimental parameters. weizmann.ac.ilscirp.org These methods are routinely applied to organic molecules like β-diketones to calculate their geometric, electronic, and spectroscopic properties with high accuracy. weizmann.ac.il

For this compound, these methods could be used to predict:

Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation. DFT has been shown to predict geometrical parameters for β-diketones that are in excellent agreement with experimental data. weizmann.ac.il

Tautomeric Equilibrium: β-Diketones exist as an equilibrium mixture of keto and enol tautomers. DFT and ab initio calculations can predict the relative energies of these tautomers, and thus the equilibrium constant (KT), in both the gas phase and in solution (by using continuum solvation models). nih.gov The choice of functional and basis set, such as B3LYP/6-311G**, has been shown to be effective for these systems. nih.gov

Electronic Properties: Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. rsc.orgorientjchem.org The MEP map, for instance, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting reactivity. orientjchem.org

Spectroscopic Data: Vibrational frequencies (IR and Raman spectra) and NMR chemical shifts can be computed. weizmann.ac.il While there can be systematic errors, especially for O-H stretching frequencies in hydrogen-bonded systems, scaling factors can be applied to achieve good agreement with experimental spectra. weizmann.ac.il

The following table summarizes the types of properties that can be predicted for a β-diketone using various computational methods.

| Property | Computational Method(s) | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP), Ab initio (e.g., MP2) | Provides bond lengths, angles, and dihedral angles for the most stable structure. weizmann.ac.il |

| Tautomeric Equilibrium (KT) | DFT, Ab initio with solvation models (e.g., CPCM) | Predicts the relative stability and population of keto vs. enol forms in different environments. nih.gov |

| Reaction Pathways | DFT, Ab initio (Transition State Search) | Elucidates mechanisms by identifying intermediates and calculating activation energy barriers. mdpi.com |

| Vibrational Frequencies | DFT, Ab initio | Predicts IR and Raman spectra for structural identification. weizmann.ac.il |

| NMR Chemical Shifts | DFT (e.g., GIAO method) | Aids in the interpretation of experimental NMR spectra for structure elucidation. |

| Electronic Properties | DFT, Ab initio | Determines HOMO-LUMO gap, ionization potential, electron affinity, and molecular electrostatic potential. rsc.org |

| Dynamic Behavior | Ab initio Molecular Dynamics (AIMD), Classical MD | Simulates molecular motion, conformational changes, and proton transfer dynamics over time. nih.gov |

Coordination Chemistry of 1 Cyclopropyloctane 1,3 Dione

Ligand Properties of the 1,3-Diketone Moiety

The coordination chemistry of 1-Cyclopropyloctane-1,3-dione is fundamentally dictated by the presence of the 1,3-diketone functional group. This moiety is a versatile and widely studied ligand type in inorganic chemistry. A key characteristic of 1,3-diones is their existence in a tautomeric equilibrium between the keto and enol forms. The enol form, through deprotonation, generates an enolate anion which acts as a bidentate, monoanionic ligand.

The structure of this compound features a cyclopropyl (B3062369) group at one carbonyl carbon and a hexyl group at the other, separated by a methylene (B1212753) group. The electronic and steric properties of these substituents can influence the acidity of the enol form and the stability of the resulting metal complexes.

The deprotonated enol form of this compound is an excellent chelating agent for a wide range of transition metal ions researchgate.net. The two oxygen atoms of the enolate can coordinate to a metal center to form a stable six-membered chelate ring researchgate.net. This chelation is a result of the formation of two coordinate bonds between the ligand and the metal ion, which enhances the thermodynamic stability of the complex, an effect known as the chelate effect.

The stability of the metal complexes formed with 1,3-diones is influenced by several factors, including:

The nature of the metal ion: Factors such as the charge, size, and electronic configuration of the metal ion play a crucial role.

The pH of the solution: The formation of the enolate is pH-dependent.

The solvent system: The polarity of the solvent can affect the keto-enol equilibrium and the solubility of the complex.

The substituents on the diketone: The electron-donating or withdrawing nature of the cyclopropyl and hexyl groups in this compound can modulate the basicity of the coordinating oxygen atoms and, consequently, the stability of the metal complex researchgate.net.

The general reaction for the formation of a metal-diketonate complex can be represented as:

n(C₃H₅COCH₂COC₆H₁₃) + Mⁿ⁺ ⇌ M(C₃H₅COCHCOC₆H₁₃)ₙ + nH⁺

Where M is a metal ion and n is its charge.

| Metal Ion | Typical Coordination Number | Common Geometry | Reference Stability Trend |

|---|---|---|---|

| Cu²⁺ | 4 or 6 | Square Planar or Octahedral | High |

| Ni²⁺ | 6 | Octahedral | Moderate |

| Co²⁺ | 6 | Octahedral | Moderate |

| Fe³⁺ | 6 | Octahedral | High |

| Mn²⁺ | 6 | Octahedral | Low to Moderate |

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes wikipedia.org. It is an extension of crystal field theory and molecular orbital theory wikipedia.org. When the 1-Cyclopropyloctane-1,3-dionate ligand coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted libretexts.org. The way these orbitals split depends on the geometry of the resulting complex, which is most commonly octahedral for transition metals coordinated with three diketonate ligands, or square planar for d⁸ metals like Ni(II) and Cu(II) with two diketonate ligands.

In an octahedral field, the five d-orbitals split into two sets of different energy levels: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²) libretexts.org. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand and the metal ion fiveable.me. For β-diketonates, which are considered intermediate field ligands, the value of Δo will determine whether the complex is high-spin or low-spin.

The electronic transitions between these split d-orbitals are responsible for the characteristic colors of many transition metal complexes wikipedia.org. The energy of these transitions corresponds to the energy of absorbed photons in the visible region of the electromagnetic spectrum.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound would typically involve the reaction of the β-diketone with a metal salt in a suitable solvent nih.govresearchgate.netrsc.orgrsc.org. A base is often added to facilitate the deprotonation of the diketone to form the coordinating enolate anion. The general procedure would be to dissolve the β-diketone and the metal salt in a solvent like ethanol or methanol, followed by the slow addition of a base such as sodium hydroxide or an amine. The resulting metal complex may precipitate out of the solution and can be collected by filtration.

For a hypothetical octahedral complex of a trivalent metal ion (like Fe³⁺) with 1-Cyclopropyloctane-1,3-dionate, denoted as M(L)₃, X-ray diffraction would be expected to reveal the metal ion at the center of an octahedron with the six oxygen atoms from the three bidentate ligands occupying the vertices. The six-membered chelate rings would likely adopt a near-planar conformation.

| Complex | Crystal System | Space Group | M-O Bond Length (Å) |

|---|---|---|---|

| [Fe(acac)₃] | Monoclinic | P2₁/c | 1.98 - 2.02 |

| [Cu(tfac)₂(TMEDA)] | Monoclinic | P2₁/n | 1.91 - 1.93 |

| [Ni(tfac)₂(TMEDA)] | Monoclinic | P2₁/c | 2.01 - 2.04 |

| [Zr(dbm)₄] | Monoclinic | P2₁/c | 2.13 - 2.20 |

acac = acetylacetonate, tfac = trifluoroacetylacetonate, TMEDA = tetramethylethylenediamine, dbm = dibenzoylmethanate. Data is illustrative and sourced from general crystallographic databases.

Various spectroscopic techniques are invaluable for characterizing metal complexes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal acs.orgosti.govacs.org. Upon complexation, the chemical shifts of the protons and carbons in the ligand will change. For instance, the disappearance of the enolic proton signal and shifts in the signals of the methine and carbonyl carbons would be indicative of complex formation mdpi.com. For paramagnetic complexes, NMR signals are often broadened and shifted, making analysis more complex but still providing information about the electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in the metal complexes nih.govnih.govresearchgate.netresearchgate.net. The spectra of β-diketonate complexes typically show intense bands in the UV region due to π→π* transitions within the ligand, and weaker bands in the visible region corresponding to d-d transitions of the metal ion nih.gov. The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination environment.

| Complex Type | Transition | Typical λmax (nm) |

|---|---|---|

| [M(diketonate)ₙ] | π→π* (Ligand) | 250 - 380 |

| [Fe(diketonate)₃] | d-d | 400 - 600 |

| [Cu(diketonate)₂] | d-d | 500 - 700 |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes) nih.govutoronto.cawikipedia.orgresearchgate.netillinois.edu. It provides information about the electronic environment of the unpaired electron(s) and can be used to determine the g-factor and hyperfine coupling constants, which are characteristic of the metal ion and its coordination sphere wikipedia.org. For example, an EPR spectrum of a Cu(II) complex of this compound would provide insights into the geometry of the complex and the nature of the copper-ligand bonding.

Catalytic Activity of Metal Complexes Derived from this compound (if applicable)

While there is no specific information on the catalytic activity of metal complexes derived from this compound, metal β-diketonate complexes are known to be active catalysts in a variety of organic transformations researchgate.netcdnsciencepub.comrsc.org. These reactions include:

Oxidation reactions: Iron and other transition metal β-diketonate complexes can catalyze the oxidation of various organic substrates encyclopedia.pub.

Polymerization reactions: Some metal diketonates are used as initiators or catalysts in polymerization processes.

Cross-coupling reactions: Palladium and nickel β-diketonate complexes can be effective catalysts in C-C and C-N bond-forming reactions.

Lewis acid catalysis: The metal center in a β-diketonate complex can act as a Lewis acid to activate substrates in reactions such as Diels-Alder or Friedel-Crafts reactions.

The catalytic activity of a potential this compound metal complex would depend on the choice of the metal, its oxidation state, and the reaction conditions. The presence of the cyclopropyl and hexyl groups might influence the solubility of the catalyst in organic solvents and could sterically or electronically tune its reactivity rsc.org.

Photophysical Properties of Lanthanide Complexes

A thorough review of scientific literature did not yield specific data on the photophysical properties of lanthanide complexes involving the ligand this compound. Research on the coordination chemistry of this particular β-diketone with lanthanide ions and the subsequent analysis of the photophysical characteristics of such complexes, including quantum yields, luminescence lifetimes, and emission spectra, are not available in the reviewed scholarly articles.

While the broader class of β-diketonate ligands is well-known for its ability to form luminescent complexes with lanthanide ions, the specific effects of the cyclopropyl and hexyl substituents of this compound on these properties have not been documented. The electronic and steric nature of these substituents would be expected to influence the ligand's triplet state energy and the efficiency of energy transfer to the coordinated lanthanide ion, which are critical factors in determining the luminescence characteristics of the resulting complexes. However, without experimental data, any discussion of these properties would be purely speculative.

Further research is required to synthesize and characterize lanthanide complexes of this compound and to investigate their photophysical properties to fill this gap in the scientific literature.

Derived Compounds and Analogues of 1 Cyclopropyloctane 1,3 Dione in Fundamental Chemical Research

Structural Modifications of the Octane (B31449) Chain and Cyclopropyl (B3062369) Ring

Structural modifications of 1-cyclopropyloctane-1,3-dione are undertaken to fine-tune the molecule's steric and electronic properties. These changes can influence the compound's reactivity, conformation, and physicochemical characteristics.

Octane Chain Modifications: The n-heptyl group (completing the octane chain) attached to the carbonyl can be altered in several ways. Variations in chain length, branching, and the introduction of unsaturation or cyclic structures can be explored. For instance, replacing the linear heptyl group with branched isomers (e.g., isoheptyl or neoheptyl groups) can introduce steric hindrance that may influence the kinetic and thermodynamic outcomes of subsequent reactions. Introducing double or triple bonds within the chain can provide sites for further functionalization through reactions like addition or oxidation.

Cyclopropyl Ring Modifications: The cyclopropyl group is a key feature, lending rigidity and unique electronic character to the molecule. scientificupdate.com It is often considered a "rigid" alkyl linker. scientificupdate.com Modifications can include the addition of substituents directly onto the cyclopropyl ring. For example, gem-dihalocyclopropanes can be synthesized and used as precursors for allenes or other functional groups. The introduction of electron-withdrawing or electron-donating groups on the ring can modulate the reactivity of the adjacent carbonyl group.

The following table summarizes potential structural modifications and their rationales in a research context:

Table 1: Examples of Structural Modifications

| Original Moiety | Modified Moiety | Rationale for Modification |

|---|---|---|

| n-Heptyl Chain | Branched Alkyl Chain (e.g., Isoheptyl) | Introduce steric bulk, alter lipophilicity. |

| n-Heptyl Chain | Cyclohexyl or other cycloalkane | Increase rigidity, explore different spatial arrangements. |

| n-Heptyl Chain | Phenyl or other Aryl group | Introduce aromatic interactions, alter electronic properties. |

| Cyclopropyl Ring | Substituted Cyclopropyl Ring (e.g., methyl-, phenyl-) | Modulate steric and electronic effects on the dione (B5365651). |

| Cyclopropyl Ring | Other Small Rings (e.g., Cyclobutyl) | Investigate the effect of ring strain and size on reactivity. nih.gov |

Synthesis of Heterocyclic Compounds Incorporating the 1,3-Diketone Motif

The 1,3-dicarbonyl unit is an exceptionally versatile precursor for the synthesis of a wide range of heterocyclic compounds. ijpras.comnih.gov The reaction typically involves condensation with a binucleophilic reagent, where the two nucleophilic centers attack the two electrophilic carbonyl carbons of the dione, followed by a dehydration step to form the stable heterocyclic ring.

One of the most common applications is the Knorr pyrazole (B372694) synthesis , where the 1,3-dione reacts with hydrazine (B178648) or its derivatives. Using hydrazine hydrate (B1144303) with this compound would yield a mixture of two regioisomeric pyrazoles: 3-cyclopropyl-5-heptyl-1H-pyrazole and 5-cyclopropyl-3-heptyl-1H-pyrazole. The regiochemical outcome can often be controlled by the reaction conditions and the nature of the substituents on both the dione and the hydrazine.

Similarly, reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles . Other important heterocyclic systems that can be synthesized from 1,3-diones include:

Pyrimidines: Formed by condensation with urea, thiourea, or guanidine. nih.gov

Pyridines: Can be synthesized via multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, involving the 1,3-dione, an aldehyde, and an ammonia (B1221849) source.

Benzodiazepines: Can be formed by reacting with o-phenylenediamine.

The following table outlines some of the key heterocyclic systems that can be derived from 1,3-dione precursors.

Table 2: Heterocyclic Synthesis from 1,3-Diketone Motif

| Reagent | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazine (or derivatives) | Pyrazole | Condensation |

| Hydroxylamine | Isoxazole (B147169) | Condensation |

| Urea / Thiourea | Pyrimidine (B1678525) / Thiopyrimidine | Condensation |

| o-Phenylenediamine | Benzodiazepine | Condensation |

These synthetic routes are fundamental in organic chemistry and are widely used to generate libraries of compounds for further study. researchgate.net

Exploring the Reactivity of Analogues with Varied Substituents

For this compound, the electron-donating character of the alkyl (heptyl) group and the unique orbital characteristics of the cyclopropyl ring stabilize the enol form through hyperconjugation and conjugation, respectively. The enol form is characterized by a strong intramolecular hydrogen bond, which creates a stable six-membered ring-like structure. mdpi.com

Introducing different substituents in place of the cyclopropyl or heptyl groups allows for systematic exploration of reactivity:

Electron-Withdrawing Groups (EWGs): Replacing the heptyl group with an EWG, such as a trifluoromethyl group (CF₃), would significantly increase the acidity of the central methylene (B1212753) protons and favor the enol form. researchgate.net Such analogues would be more reactive towards electrophiles at the central carbon and would also exhibit altered nucleophilicity at the oxygen atoms.

Electron-Donating Groups (EDGs): Conversely, stronger EDGs would decrease the acidity of the methylene protons.

Steric Hindrance: Introducing bulky substituents, such as a tert-butyl group, can influence the rate of reactions and may affect the keto-enol equilibrium by sterically destabilizing one tautomer over the other. mdpi.com

The reactivity of the central (α-carbon) is also a key feature. It can be readily deprotonated to form a nucleophilic enolate, which can participate in a variety of C-C bond-forming reactions, including alkylations, acylations, and aldol (B89426) or Michael additions. The choice of substituents can therefore be used to tune the nucleophilicity and basicity of this enolate intermediate.

Intermediates in Complex Molecule Synthesis

Beyond the synthesis of simple heterocycles, 1,3-diones like this compound are valuable intermediates in the construction of more complex molecular frameworks. ijpras.comnih.gov Their ability to undergo a wide range of transformations makes them useful building blocks in multi-step total synthesis.

One key application is in the synthesis of fused-ring systems. For example, a 1,3-dione can be used as the starting point for a Robinson annulation , a classic method for forming a six-membered ring onto an existing structure. This reaction involves a Michael addition followed by an intramolecular aldol condensation. While the classic Robinson annulation uses a ketone, the reactive methylene group of a 1,3-dione can also participate in similar annulation strategies to build polycyclic systems.